molecular formula C42H56N6O8S3 B606971 DBCO-S-S-PEG3-Biotin CAS No. 1430408-09-5

DBCO-S-S-PEG3-Biotin

Cat. No. B606971
CAS RN: 1430408-09-5
M. Wt: 869.12
InChI Key: ZJVGOGQIAYMKAS-MZOCQUDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . It is a cleavable reagent for introducing a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry .


Synthesis Analysis

DBCO-S-S-PEG3-Biotin is used to introduce a biotin moiety to azide-containing biomolecules using copper-free Click Chemistry . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP .


Molecular Structure Analysis

The molecular formula of DBCO-S-S-PEG3-Biotin is C42H56N6O8S3 . It has a molecular weight of 869.1 g/mol .


Chemical Reactions Analysis

DBCO-S-S-PEG3-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

DBCO-S-S-PEG3-Biotin has a molecular weight of 869.1 g/mol . The exact mass is 868.33 .

Scientific Research Applications

1. Introduction of Biotin Moiety to Biomolecules DBCO-S-S-PEG3-Biotin is a useful linker for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry . This can be particularly useful in bioconjugation experiments where the biotin-streptavidin interaction is utilized.

Improvement of Solubility

The hydrophilic spacer arm of DBCO-S-S-PEG3-Biotin improves the solubility of the labeled molecules in aqueous media . This can be beneficial in various biochemical assays where solubility can impact the efficiency of the experiment.

Cleavable Linker Applications

DBCO-S-S-PEG3-Biotin is a cleavable reagent . The disulfide bond in this linker can be cleaved using reducing agents such as DTT, BME, and TCEP . This property can be exploited in experiments where the release of the biotin label post-binding is desired.

PROTAC Linker

DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Click Chemistry Applications

DBCO-S-S-PEG3-Biotin is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This can be used in a variety of bioorthogonal labeling strategies.

Safety And Hazards

When handling DBCO-S-S-PEG3-Biotin, it is recommended to use only in a chemical fume hood. Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn. After handling, wash thoroughly and wash contaminated clothing before reuse .

Future Directions

DBCO-S-S-PEG3-Biotin is a cleavable reagent, which is used to introduce biotin into biological molecules containing azide partially using copper-free click chemistry . The PEG spacer arms provide better solubility for labeled molecules in aqueous media . The disulfide bond in the joint can be cracked with reducing agents such as DTT, BME, and TCEP .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVGOGQIAYMKAS-MZOCQUDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-S-S-PEG3-Biotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.